molecular formula C16H12F3N3O B2707717 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone CAS No. 305368-12-1

4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone

Cat. No.: B2707717
CAS No.: 305368-12-1
M. Wt: 319.287
InChI Key: XTTWWVWVCQPMRT-UHFFFAOYSA-N
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Description

4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is an organic compound that features a phthalazinone core structure with a trifluoromethyl-substituted aniline moiety

Scientific Research Applications

4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone typically involves the reaction of 4-(trifluoromethyl)aniline with phthalazinone derivatives under specific conditions. One common method includes:

    Starting Materials: 4-(trifluoromethyl)aniline and a phthalazinone derivative.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C).

    Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is unique due to the presence of both the trifluoromethyl group and the phthalazinone core, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and applications that are not observed in other similar compounds.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTWWVWVCQPMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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